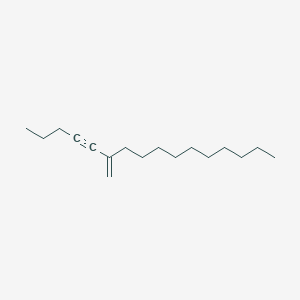
6-Methylidenehexadec-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidenehexadec-4-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a methylidene group. This compound falls under the category of unsaturated hydrocarbons, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenehexadec-4-yne can be achieved through multiple-step organic reactions. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) . This process typically involves the elimination of hydrogen halides to form the alkyne.
Industrial Production Methods: Industrial production of alkynes, including this compound, often utilizes alkenes as starting materials. The process begins with the electrophilic addition of halogens to the alkene bond to form dihaloalkanes, followed by a double E2 elimination to form the alkyne .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylidenehexadec-4-yne undergoes various types of chemical reactions, including:
Electrophilic Addition: Addition of hydrogen halides (HX) or halogens (X₂) to form haloalkenes or geminal dihalides.
Oxidation and Reduction: Alkynes can be oxidized to form diketones or reduced to alkenes and alkanes.
Substitution: Nucleophilic substitution reactions involving alkynide ions.
Common Reagents and Conditions:
Hydrogen Halides (HX): Used in electrophilic addition reactions.
Halogens (X₂): Used to form dihalides.
Sodium Amide (NaNH₂): Used in dehydrohalogenation reactions.
Major Products:
Haloalkenes and Geminal Dihalides: Formed from electrophilic addition reactions.
Diketones: Formed from oxidation reactions.
Applications De Recherche Scientifique
6-Methylidenehexadec-4-yne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 6-Methylidenehexadec-4-yne involves its reactivity with various molecular targets. For instance, in enyne metathesis reactions, it undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes . This process involves the formation of a ruthenacyclobutane intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition.
Comparaison Avec Des Composés Similaires
1-Hexyne: A simple alkyne with a similar carbon-carbon triple bond structure.
1-Octyne: Another alkyne with a longer carbon chain.
Uniqueness: 6-Methylidenehexadec-4-yne is unique due to the presence of both a methylidene group and a carbon-carbon triple bond, which imparts distinct reactivity and properties compared to other simple alkynes.
Propriétés
Numéro CAS |
88472-58-6 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
6-methylidenehexadec-4-yne |
InChI |
InChI=1S/C17H30/c1-4-6-8-9-10-11-12-14-16-17(3)15-13-7-5-2/h3-12,14,16H2,1-2H3 |
Clé InChI |
HQOJAGRZXKNSNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=C)C#CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


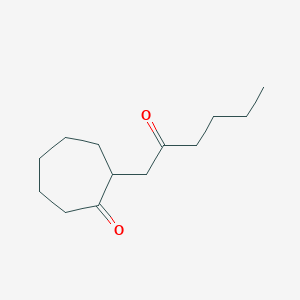
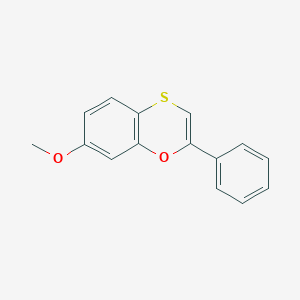
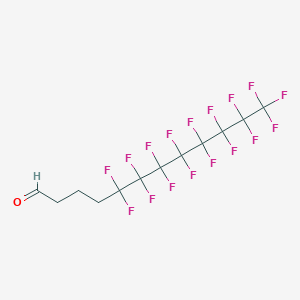
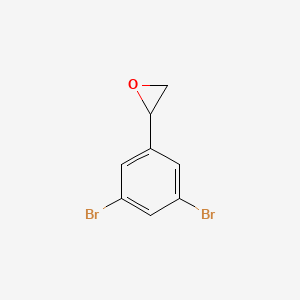
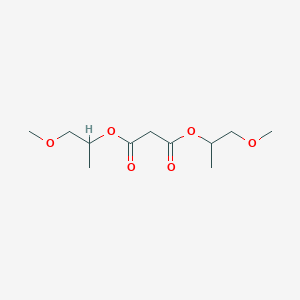
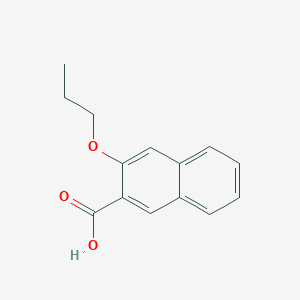
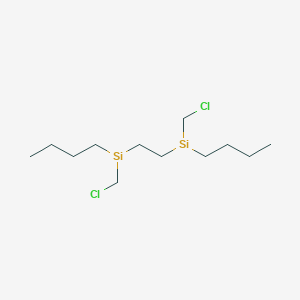

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
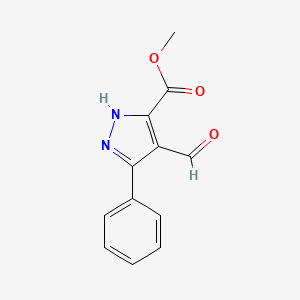
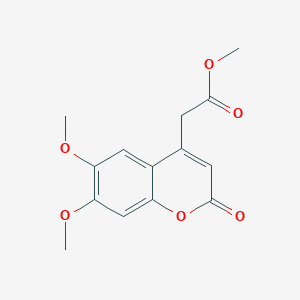
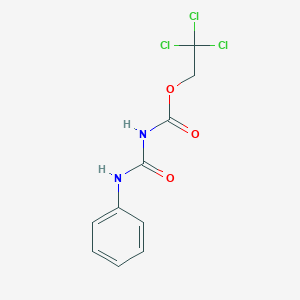

![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
